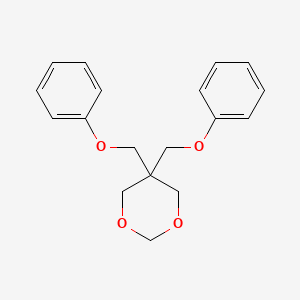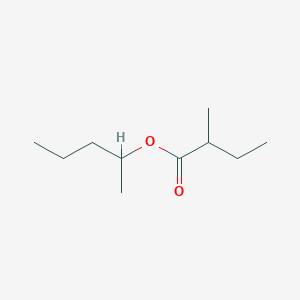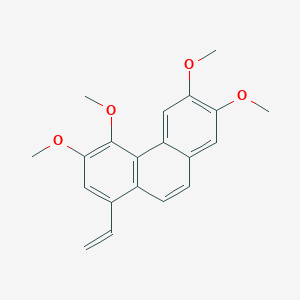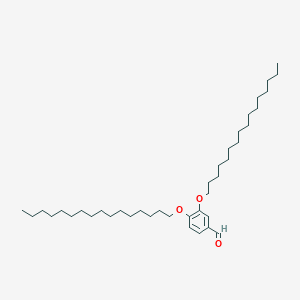
5,5-Bis(phenoxymethyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(phenoxymethyl)-1,3-dioxane is an organic compound characterized by the presence of two phenoxymethyl groups attached to a 1,3-dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(phenoxymethyl)-1,3-dioxane typically involves the reaction of phenol with formaldehyde in the presence of an acid catalyst to form phenoxymethyl groups. These groups are then introduced into the 1,3-dioxane ring through a series of condensation reactions. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as the use of specific catalysts and solvents, to maximize efficiency and minimize by-products. The final product is typically purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis(phenoxymethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phenoxymethyl groups into hydroxymethyl groups.
Substitution: The phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvent systems.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, hydroxymethyl derivatives, and substituted dioxane compounds. These products can be further utilized in various applications, including the synthesis of polymers and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
5,5-Bis(phenoxymethyl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of 5,5-Bis(phenoxymethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenoxymethyl groups can interact with enzymes and receptors, modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,5-Bis(phenoxymethyl)-1,3-dioxane include:
- 2,5-Bis(hydroxymethyl)furan
- 2,5-Bis(hydroxymethyl)tetrahydrofuran
- 2-Phenylbenzimidazole derivatives
Uniqueness
This compound is unique due to its dual phenoxymethyl groups and the presence of a 1,3-dioxane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require stability, reactivity, and functional versatility.
Eigenschaften
CAS-Nummer |
60984-68-1 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
5,5-bis(phenoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C18H20O4/c1-3-7-16(8-4-1)21-13-18(11-19-15-20-12-18)14-22-17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI-Schlüssel |
UCCWYLBQIBZFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCO1)(COC2=CC=CC=C2)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)







![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)



![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)
